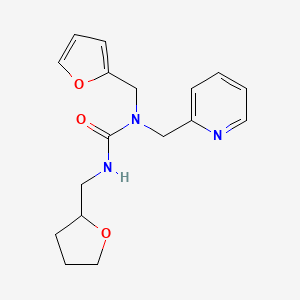
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The acetamido group can be introduced by acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable halogenated compound, such as 4-chlorophenylacetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamido group or the thiadiazole ring, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Thiadiazole derivatives are often studied for their catalytic properties in various organic reactions.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Thiadiazole derivatives are investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and inflammatory disorders.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Polymer Industry: Thiadiazole derivatives can be incorporated into polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biochemical pathways. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((5-nitro-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
The unique combination of the acetamido group, thiadiazole ring, and chlorophenyl group in 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide may confer specific biological activities or chemical properties that are not present in other similar compounds. This uniqueness can be explored further through detailed experimental studies.
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXLJSNJYGZFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)

![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2696620.png)


![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)


![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2696630.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2696636.png)
